(R)-(+)-Tolvaptan

Catalog No.
S590441
CAS No.
331947-66-1
M.F
C26H25ClN2O3
M. Wt
448.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-(+)-Tolvaptan

CAS Number

331947-66-1

Product Name

(R)-(+)-Tolvaptan

IUPAC Name

N-[4-[(5R)-7-chloro-5-hydroxy-2,3,4,5-tetrahydro-1-benzazepine-1-carbonyl]-3-methylphenyl]-2-methylbenzamide

Molecular Formula

C26H25ClN2O3

Molecular Weight

448.9 g/mol

InChI

InChI=1S/C26H25ClN2O3/c1-16-6-3-4-7-20(16)25(31)28-19-10-11-21(17(2)14-19)26(32)29-13-5-8-24(30)22-15-18(27)9-12-23(22)29/h3-4,6-7,9-12,14-15,24,30H,5,8,13H2,1-2H3,(H,28,31)/t24-/m1/s1

InChI Key

GYHCTFXIZSNGJT-XMMPIXPASA-N

SMILES

CC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)C(=O)N3CCCC(C4=C3C=CC(=C4)Cl)O)C

Synonyms

N-[4-[[(5R)-7-Chloro-2,3,4,5-tetrahydro-5-hydroxy-1H-1-benzazepin-1-yl]carbonyl]-3-methylphenyl]-2-methylbenzamide; (R)-(+)-OPC 41061;

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)C(=O)N3CCCC(C4=C3C=CC(=C4)Cl)O)C

Isomeric SMILES

CC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)C(=O)N3CCC[C@H](C4=C3C=CC(=C4)Cl)O)C

Autosomal Dominant Polycystic Kidney Disease (ADPKD)

(R)-(+)-Tolvaptan is most extensively studied in the context of ADPKD, a genetic disorder characterized by the development of cysts in the kidneys. These cysts progressively enlarge, leading to kidney enlargement and ultimately kidney failure.

Several clinical trials have investigated the efficacy and safety of (R)-(+)-Tolvaptan in slowing the progression of ADPKD. The landmark TEMPO 3:4 trial demonstrated that (R)-(+)-Tolvaptan significantly slowed the decline in estimated glomerular filtration rate (eGFR), a marker of kidney function, compared to placebo in patients with ADPKD []. This finding has led to the approval of (R)-(+)-Tolvaptan for the treatment of ADPKD in several countries, including the United States, under the brand name Jynarque [].

Other Research Areas

Beyond ADPKD, (R)-(+)-Tolvaptan is being explored in other scientific research areas, including:

  • Heart failure: Studies suggest that (R)-(+)-Tolvaptan may improve symptoms and outcomes in patients with heart failure by reducing fluid overload []. However, further investigation is needed to confirm its efficacy and safety in this context.
  • Liver cirrhosis: (R)-(+)-Tolvaptan is being evaluated for its potential to manage ascites, a fluid buildup in the abdomen, in patients with liver cirrhosis []. Initial research shows promising results, but larger scale studies are required to determine its definitive role in this setting.
  • Hyponatremia: (R)-(+)-Tolvaptan may be beneficial in treating hyponatremia, a condition characterized by low blood sodium levels. However, its use in this context requires careful monitoring due to potential side effects [].

(R)-(+)-Tolvaptan, also known by its chemical formula C26H25ClN2O3, is a chiral compound that exists as one of two enantiomers of tolvaptan. It is used clinically to manage conditions such as hyponatremia associated with congestive heart failure and autosomal dominant polycystic kidney disease. The compound operates by blocking the vasopressin V2 receptors in the kidneys, leading to increased free water clearance and elevated serum sodium levels .

Tolvaptan works by blocking the vasopressin V2 receptor in the kidneys. Vasopressin is a hormone that regulates water reabsorption in the kidneys. When vasopressin binds to the V2 receptor, it signals the kidneys to conserve water. Tolvaptan, by competitively binding to the V2 receptor, prevents this signaling, leading to increased water excretion and correcting hyponatremia [].

In ADPKD, vasopressin is thought to contribute to cyst growth in the kidneys. By blocking V2 receptors, tolvaptan may help slow down cyst growth and kidney function decline [].

Tolvaptan is generally well-tolerated, but common side effects include increased thirst, frequent urination, and dry mouth []. More serious side effects like dehydration and electrolyte imbalances can occur, particularly with high doses or improper use [].

The primary chemical reaction involving (R)-(+)-Tolvaptan is its interaction with the vasopressin V2 receptor. Upon binding to this receptor, (R)-(+)-Tolvaptan inhibits the action of vasopressin, which normally promotes water reabsorption in the renal collecting ducts. This antagonistic effect results in increased urine output and decreased urine osmolality. The compound undergoes metabolism primarily through the cytochrome P450 3A4 enzyme system, which can lead to various drug interactions due to its substrate properties .

(R)-(+)-Tolvaptan exhibits significant biological activity as a selective antagonist of the vasopressin V2 receptor. Its mechanism of action involves preventing vasopressin from binding to these receptors in the kidneys, thereby promoting diuresis (increased urine production) without significantly affecting electrolyte balance . This unique action makes it particularly beneficial for patients with conditions characterized by fluid overload.

The synthesis of (R)-(+)-Tolvaptan typically involves several steps starting from simpler organic compounds. The specific synthetic route may vary but generally includes:

  • Formation of key intermediates through reactions such as alkylation and condensation.
  • Resolution of racemic mixtures to isolate the (R)-enantiomer using chiral chromatography or other resolution techniques.
  • Final steps that involve functional group transformations to yield the active compound .

(R)-(+)-Tolvaptan is primarily used in clinical settings for:

  • Hyponatremia: It is indicated for treating low sodium levels in patients with congestive heart failure or cirrhosis.
  • Autosomal Dominant Polycystic Kidney Disease: As Jynarque, it is used to slow kidney function decline in affected adults .
  • Research: Its unique mechanism has made it a subject of study in various research contexts related to fluid balance and renal function.

(R)-(+)-Tolvaptan interacts with several substances that can influence its pharmacokinetics:

  • Cytochrome P450 Inhibitors: Drugs that inhibit CYP3A4 can increase blood levels of (R)-(+)-Tolvaptan, leading to potential toxicity.
  • Grapefruit Juice: This can significantly elevate plasma concentrations of the drug due to its effect on metabolism .
  • Diuretics: Concurrent use may enhance diuretic effects but also increases the risk of dehydration and electrolyte imbalances .

Several compounds share similarities with (R)-(+)-Tolvaptan in terms of their mechanism or therapeutic application. Below is a comparison highlighting their uniqueness:

Compound NameMechanism of ActionUnique Features
ConivaptanVasopressin receptor antagonistAdministered intravenously; broader receptor activity
LixivaptanVasopressin receptor antagonistDeveloped for oral administration; less potent
DemeclocyclineTetracycline antibioticUsed off-label for hyponatremia; different mechanism
Aquaporin inhibitorsBlock water channelsTarget different pathways than vasopressin receptors

(R)-(+)-Tolvaptan stands out due to its specificity for the V2 receptor and its established clinical use in managing hyponatremia and polycystic kidney disease.

XLogP3

4.8

UNII

1E2497LPNY

Drug Indication

Treatment of symptomatic and resistant to fluid restriction euvolemic or hypervolemic hyponatremia associated with congestive heart failure, SIADH, and cirrhosis.
FDA Label

Pharmacology

Urine volume and fluid intake increase in a dose dependent manner which results in overall negative fluid balance in patients taking tolvaptan. Increases in serum sodium and osmolality can be observed 4-8 hours post-administration and is maintained for 24 hours. The magnitude of serum sodium and osmolality change increases with escalating doses. Furthermore, a decrease in urine osmolality and increase in free water clearance can be observed 4 hours after post-administration of tolvaptan. The affinity for V2 receptors is 29x greater than that of V1a receptors and does not have any appreciable affinity for V2 receptors.

Mechanism of Action

Tolvaptan is a selective and competitive arginine vasopressin receptor 2 antagonist. Vasopressin acts on the V2 receptors found in the walls of the vasculature and luminal membranes of renal collecting ducts. By blocking V2 receptors in the renal collecting ducts, aquaporins do not insert themselves into the walls thus preventing water absorption. This action ultimately results in an increase in urine volume, decrease urine osmolality, and increase electrolyte-free water clearance to reduce intravascular volume and an increase serum sodium levels. Tolvaptan is especially useful for heart failure patients as they have higher serum levels of vasopressin.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Vasopressin
AVPR2 [HSA:554] [KO:K04228]

Other CAS

150683-30-0
331947-66-1

Biological Half Life

Terminal half life, oral dose = 12 hours.

Dates

Modify: 2023-08-15
Gheorghiade M, Teerlink JR, Mebazaa A: Pharmacology of new agents for acute heart failure syndromes. Am J Cardiol. 2005 Sep 19;96(6A):68G-73G. [PMID:16181825]
Ambrosy A, Goldsmith SR, Gheorghiade M: Tolvaptan for the treatment of heart failure: a review of the literature. Expert Opin Pharmacother. 2011 Apr;12(6):961-76. doi: 10.1517/14656566.2011.567267. Epub 2011 Mar 15. [PMID:21401442]
Yi S, Jeon H, Yoon SH, Cho JY, Shin SG, Jang IJ, Yu KS: Pharmacokinetics and pharmacodynamics of oral tolvaptan administered in 15- to 60-mg single doses to healthy Korean men. J Cardiovasc Pharmacol. 2012 Apr;59(4):315-22. doi: 10.1097/FJC.0b013e318241e89c. [PMID:22130104]
Nemerovski C, Hutchinson DJ: Treatment of hypervolemic or euvolemic hyponatremia associated with heart failure, cirrhosis, or the syndrome of inappropriate antidiuretic hormone with tolvaptan: a clinical review. Clin Ther. 2010 Jun;32(6):1015-32. doi: 10.1016/j.clinthera.2010.06.015. [PMID:20637957]

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